N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide
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Overview
Description
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is a compound with a complex molecular structure It is characterized by the presence of a methylsulfanyl group attached to a propyl chain, which is further connected to an octadeca-9,12-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide typically involves the reaction of a suitable amine with an appropriate fatty acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems to monitor and adjust reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds in the octadeca-9,12-dienamide backbone can be reduced to single bonds.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide exerts its effects involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids, thereby enhancing their effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Linoleamide MEA: Another fatty acid amide with similar structural features.
N-(3-Methoxy)Benzyllinoleamide: A compound with a similar backbone but different substituents.
Uniqueness
N-[3-(Methylsulfanyl)propyl]octadeca-9,12-dienamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and potential biological activities. Its ability to inhibit FAAH and modulate the endocannabinoid system sets it apart from other similar compounds.
Properties
CAS No. |
55708-49-1 |
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Molecular Formula |
C22H41NOS |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
N-(3-methylsulfanylpropyl)octadeca-9,12-dienamide |
InChI |
InChI=1S/C22H41NOS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-25-2/h7-8,10-11H,3-6,9,12-21H2,1-2H3,(H,23,24) |
InChI Key |
OFVNUJDYHFEJPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCCCSC |
Origin of Product |
United States |
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